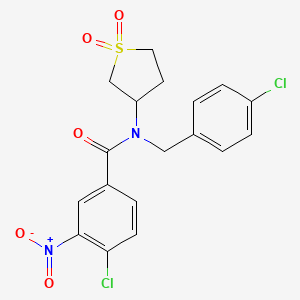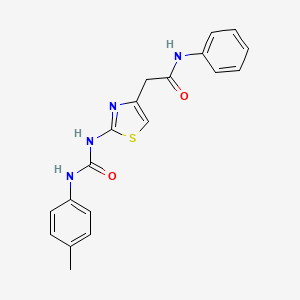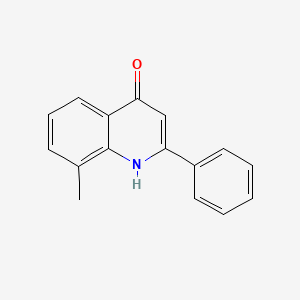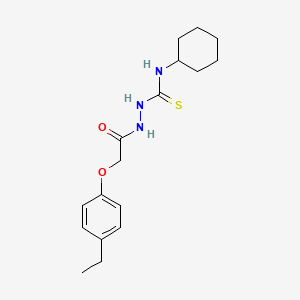
4-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as chloro, nitro, benzyl, and tetrahydrothiophene dioxides. While the specific papers provided do not directly discuss this compound, they do provide insights into the chemistry of related compounds, which can be used to infer some of the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from commercially available building blocks. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of various heterocyclic compounds, indicating that chloro-nitrobenzoic acid derivatives can be versatile precursors in heterocyclic oriented synthesis (HOS) . Similarly, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved NMR, MS, and IR techniques for characterization, suggesting that similar methods could be employed for the synthesis and analysis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction and FT-IR spectroscopy. For example, the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed by single-crystal X-ray diffraction studies . Additionally, the structure of 4-chlorobenzylammonium nitrate was determined by X-ray diffraction, revealing the planarity of the phenyl ring and nitro group . These findings suggest that similar structural analyses could be applied to the compound of interest.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied in various contexts. For instance, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide has been explored, showing that the nitro groups are key sites for electron addition . This implies that the nitro group in the compound of interest may also be a reactive site for reduction. Moreover, the reaction of N-chloro-N-methoxy-4-nitrobenzamide with AcONa selectively forms N-acetoxy-N-methoxy-4-nitrobenzamide, indicating that N-chloro amides can undergo nucleophilic acyl substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various computational and experimental techniques. For example, the first hyperpolarizability, HOMO and LUMO analysis, and MEP of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate were reported, providing insights into the electronic properties of the molecule . Similarly, the antitumor activity of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was investigated through electrochemical measurements and DFT calculations . These studies suggest that the compound of interest may also exhibit interesting electronic properties and biological activities that could be explored through similar methods.
科学的研究の応用
Crystal Engineering
Researchers have explored the use of halogen bonds and hydrogen bonds in the design of crystal structures. For example, in the study of molecular tapes mediated via O–H⋯N hydrogen bonds and weak C–I⋯O interactions, the importance of structural insulation in the hydrogen bonding and halogen bonding domains within crystal structures was highlighted. This indicates a potential avenue for designing complex crystal architectures using similar compounds (Saha, Nangia, & Jaskólski, 2005).
Reductive Chemistry
The novel bioreductive drug 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide showcases selective toxicity for hypoxic cells, which appears to be due to the oxygen-inhibited enzymatic reduction of one of its nitro groups. This study provides insights into the reduction chemistry of nitrobenzamides and their potential applications in developing hypoxia-selective cytotoxic agents (Palmer et al., 1995).
Electrochemical Behaviors
Investigations into the electrochemical behaviors of benzoxazole compounds, including those related to 4-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide, have demonstrated the potential for quantitative determinations of such compounds using voltammetry techniques. This suggests a role in analytical chemistry for detecting and quantifying related compounds (Zeybek et al., 2009).
Polymer Synthesis
The compound has also been implicated in the synthesis of novel polymers, such as those containing sulfone, sulfide, and amide units. These polymers exhibit high thermal stability and solubility, making them suitable for advanced technological applications (Mehdipour-Ataei & Hatami, 2007).
Novel Compound Synthesis
Research on the synthesis and characterization of related compounds has shed light on their potential for various applications, including as antitumor agents. For instance, the synthesis and characterization of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide have been explored for their structure-property relationships and potential antitumor activity, indicating the broad applicability of similar compounds in medicinal chemistry (He et al., 2014).
特性
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O5S/c19-14-4-1-12(2-5-14)10-21(15-7-8-28(26,27)11-15)18(23)13-3-6-16(20)17(9-13)22(24)25/h1-6,9,15H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJWSJVYCFGVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{2-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2542569.png)

![7-hexyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![N-[4-[(3Ar,4R,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl]phenyl]prop-2-enamide](/img/structure/B2542578.png)
![(2-Chlorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2542579.png)
![4-[5-(1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2542582.png)


![1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2542585.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2542587.png)
![N-(2,6-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2542588.png)